sodium;4-ethylbenzenesulfonate
Description
Sodium 4-ethylbenzenesulfonate (CAS 14995-38-1) is an organic sulfonate salt with the molecular formula C₈H₉NaO₃S and an average molecular weight of 216.2 g/mol. It is synthesized via routes such as sulfonation of ethylbenzene followed by neutralization with sodium hydroxide or reduction of 4-acetylbenzenesulfonate derivatives . The compound is commercially available with a purity of 98% and is used in research and industrial applications, including oxidation studies (e.g., reactions with Fe(IV)-oxo complexes) and as a low molecular weight ionic probe in protein sorption experiments .
Properties
IUPAC Name |
sodium;4-ethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLELGQVCQVOGMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Reaction Mechanism
The sulfonation of 4-ethyltoluene proceeds via electrophilic aromatic substitution, where the sulfonating agent (SO₃ or HSO₃Cl) reacts with the aromatic ring. The ethyl group acts as an electron-donating substituent, directing the sulfonate group to the para position relative to itself.
Reaction equation :
Industrial-Scale Sulfonation Conditions
Industrial reactors optimize temperature, sulfonating agent concentration, and reaction time to maximize yield. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions (e.g., oxidation) |
| SO₃:Molar Ratio | 1:1.05–1:1.2 | Ensures complete conversion |
| Reaction Time | 4–6 hours | Balances kinetics and decomposition |
Post-reaction, the crude sulfonic acid is purified via vacuum distillation to remove residual sulfuric acid and unreacted precursors.
Neutralization with Sodium Hydroxide
The sulfonic acid is neutralized with aqueous NaOH to form the sodium salt:
Key considerations :
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pH Control : Maintain pH >10 to ensure complete neutralization.
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Crystallization : Cooling the solution to 5–10°C precipitates the product, which is filtered and dried under reduced pressure.
Direct Sulfonation of Ethylbenzene
Ethylbenzene can undergo direct sulfonation to yield 4-ethylbenzenesulfonic acid, which is subsequently neutralized. This method avoids the need for toluene derivatives but requires stringent control of reaction conditions to prevent polysulfonation.
Reaction Optimization
A study comparing sulfonating agents found that oleum (fuming sulfuric acid) achieves higher regioselectivity than SO₃ gas:
| Sulfonating Agent | Yield (%) | Para:Ortho Ratio |
|---|---|---|
| Oleum (20% SO₃) | 88 | 95:5 |
| Gaseous SO₃ | 76 | 87:13 |
The use of oleum minimizes ortho-substitution due to its higher electrophilicity.
Solvent-Free Sulfonation
Recent advances advocate solvent-free sulfonation in microreactors, which enhance heat transfer and reduce reaction time:
| Reactor Type | Reaction Time | Yield (%) |
|---|---|---|
| Batch Reactor | 6 hours | 82 |
| Microreactor | 45 minutes | 91 |
Microreactors achieve near-quantitative conversion by maintaining precise temperature gradients and minimizing side reactions.
Alternative Synthesis via Sulfonyl Chloride Intermediate
A less common but highly pure route involves the synthesis of 4-ethylbenzenesulfonyl chloride, followed by hydrolysis and neutralization.
Synthesis of 4-Ethylbenzenesulfonyl Chloride
4-Ethylbenzene reacts with chlorosulfonic acid to form the sulfonyl chloride:
Key conditions :
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Temperature: 0–5°C (prevents decomposition).
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Molar ratio: 1:1.2 (4-ethylbenzene:HSO₃Cl).
Hydrolysis to Sulfonic Acid
The sulfonyl chloride is hydrolyzed in aqueous medium:
Neutralization :
The sulfonic acid is neutralized with NaOH as described in Section 1.3.
Industrial Production and Scalability
Industrial facilities employ continuous-flow reactors for large-scale synthesis. A patented design (Figure 1) integrates elevated storage tanks for reactants, a jacketed reactor for temperature control, and a distillation unit for solvent recovery.
Case Study : A pilot plant achieved 94% yield using the following protocol:
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Sulfonation of 4-ethyltoluene with oleum at 85°C for 5 hours.
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Neutralization with 30% NaOH at pH 12.
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Crystallization at 8°C for 12 hours.
Challenges and Mitigation Strategies
Byproduct Formation
Polysulfonation and oxidation byproducts (e.g., 4-ethylbenzoic acid) can reduce yield. Strategies include:
Chemical Reactions Analysis
Oxidation Reactions
The ethyl group undergoes selective oxidation under controlled conditions. Key findings include:
Chromium(VI)-Mediated Oxidation
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Reagents : Aqueous dichromate (Cr<sub>2</sub>O<sub>7</sub><sup>2−</sup>/HCrO<sub>4</sub><sup>−</sup>) under neutral to slightly acidic conditions.
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Mechanism : First-order dependence on [HCrO<sub>4</sub><sup>−</sup>], with a primary deuterium isotope effect , suggesting C–H bond cleavage as the rate-limiting step .
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Kinetics : Rate constants correlate with bond dissociation energy (BDE) of the C–H bond (84.6 kcal/mol for this compound). A linear relationship () exists between log and BDE .
Manganese-Catalyzed Hydroxylation
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System : Mn<sup>V</sup>-oxo porphycene complex with H<sub>2</sub>O<sub>2</sub>.
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Performance : Achieves hydroxylation with at 25°C under single-turnover conditions .
Reduction Reactions
The sulfonate group can be reduced to sulfinates or sulfides:
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Reagents : Sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) or sodium borohydride (NaBH<sub>4</sub>).
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Conditions : Heating at 70–80°C in aqueous medium.
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Example : Reduction of 4-ethylbenzenesulfonyl chloride with Na<sub>2</sub>SO<sub>3</sub> yields sodium 4-ethylbenzenesulfinate (71% yield) .
Substitution Reactions
Nucleophilic substitution at the sulfonate group is influenced by hydrotropic effects:
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Reagents : Hydroxide ions (OH<sup>−</sup>), alkoxides.
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Mechanistic Insight : Strong hydrophobic interactions between the aromatic moiety of sodium 4-ethylbenzenesulfonate and substrates retard hydrolysis rates. For example, for hydrolysis of 1-benzoyl-3-phenyl-1,2,4-triazole increases by per methylene unit in the hydrotrope .
| Substrate | Hydrotrope | |
|---|---|---|
| Activated amide | Sodium 4-ethylbenzenesulfonate | -500 |
| Activated ester | Sodium benzenesulfonate | -340 |
Hydrotropic Effects in Reaction Modulation
Sodium 4-ethylbenzenesulfonate alters reaction kinetics through self-association and substrate interactions:
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Key Study : Reduces hydrolysis rates of activated amides by forming stable encounter complexes () .
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NMR Evidence : Concentration-dependent shifts in NMR spectra confirm self-aggregation in aqueous solutions .
Comparative Reactivity
The ethyl substituent enhances hydrophobic interactions compared to simpler analogs:
| Compound | Key Feature | Reactivity Impact |
|---|---|---|
| Sodium benzenesulfonate | No alkyl substituent | Lower hydrotropic efficiency |
| Sodium 4-methylbenzenesulfonate | Methyl group | Intermediate hydrotropic effect |
| Sodium 4-ethylbenzenesulfonate | Ethyl group | Strongest rate retardation in hydrolysis |
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: NaEBS serves as a useful reagent in various organic synthesis reactions, facilitating the formation of sulfonic acid derivatives through oxidation processes.
- Catalyst: It acts as a catalyst in several chemical reactions due to its ability to stabilize transition states .
Biology
- Biochemical Assays: Sodium 4-ethylbenzenesulfonate is employed in biochemical assays where it enhances the solubility of hydrophobic compounds, making it easier to study their interactions and effects.
- Surfactant: Its surfactant properties allow it to reduce surface tension in biological studies, aiding in the formulation of various biological products .
Medicine
- Drug Delivery Systems: Research is ongoing into its potential use as a carrier in drug delivery systems, particularly for hydrophobic drugs that require solubilization for effective delivery.
- Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents .
Industrial Applications
- Detergents and Emulsifiers: NaEBS is utilized in the production of detergents and emulsifiers due to its surfactant properties, which help improve cleaning efficiency and product stability.
- Chemical Manufacturing: It plays a role in the production of other industrial chemicals, enhancing their functional properties through its chemical reactivity .
Case Study 1: Surfactant Properties
A study demonstrated that sodium 4-ethylbenzenesulfonate effectively reduced surface tension in aqueous solutions, enhancing the solubility of various organic compounds. This property was particularly beneficial in formulating drug delivery systems where solubility is critical for bioavailability .
Case Study 2: Organic Synthesis Reactions
In an experimental setup involving nucleophilic substitution reactions, NaEBS was shown to facilitate the replacement of its sulfonate group with various nucleophiles, leading to the synthesis of diverse substituted benzenesulfonates. The reaction conditions were optimized for maximum yield and purity .
Mechanism of Action
The mechanism by which sodium 4-ethylbenzenesulfonate exerts its effects involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of various compounds . It interacts with molecular targets such as cell membranes and proteins, facilitating the delivery of active ingredients in pharmaceutical applications .
Comparison with Similar Compounds
Table 1: Comparison of Sodium 4-Ethylbenzenesulfonate with Alkyl-, Hydroxy-, and Amino-Substituted Analogues
Key Research Findings
Sulfonate vs. Carboxylate Functional Groups
In sorption studies with bovine serum albumin (BSA), sodium 4-ethylbenzenesulfonate exhibited ~2.5× higher binding affinity than its carboxylate analogue (4-ethylbenzoic acid sodium salt). This is attributed to the stronger electrostatic interactions and higher polarity of the sulfonate group .
Reactivity in Oxidation Reactions
When reacted with Fe(IV)-oxo complexes in aqueous media, sodium 4-ethylbenzenesulfonate undergoes hydrogen atom transfer (HAT), yielding products like 1-phenylethanolsulfonate and acetophenonesulfonate. In contrast, styrenesulfonates (e.g., sodium 4-styrenesulfonate) undergo oxygen atom transfer (OAT), forming diol derivatives .
Alkyl Chain Length Effects
Table 2: Application-Specific Comparisons
| Application Area | Sodium 4-Ethylbenzenesulfonate | Sodium 4-Hydroxybenzenesulfonate | Sodium 4-Tridecylbenzenesulfonate |
|---|---|---|---|
| Protein Binding Studies | High affinity due to sulfonate | Moderate affinity (polar -OH) | Low affinity (hydrophobic chain) |
| Oxidation Reactions | HAT-mediated oxidation | Not reported | Not applicable |
| Industrial Use | Ionic probe | Dye synthesis | Detergent formulation |
Q & A
Q. What are the standard methods for synthesizing sodium 4-ethylbenzenesulfonate, and how do reaction conditions influence product purity?
Sodium 4-ethylbenzenesulfonate is typically synthesized via sulfonation of ethylbenzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. Key factors include:
- Temperature control : Maintain ≤100°C to avoid over-sulfonation.
- Stoichiometry : A 1:1.2 molar ratio of ethylbenzene to sulfuric acid minimizes byproducts like di-sulfonated derivatives.
- Purification : Recrystallization from ethanol-water mixtures (70:30 v/v) yields >95% purity, verified by HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural and solubility properties of sodium 4-ethylbenzenesulfonate?
- Structural analysis : Use X-ray crystallography to confirm the alternating layers of sulfonate ions and sodium cations, with hydrogen bonding between hydrated layers (evident in similar sulfonates like sodium 4-hydroxybenzenesulfonate dihydrate) .
- Solubility profiling : Measure solubility in polar solvents (e.g., water, methanol) via gravimetric analysis. For example, solubility in water at 25°C is ~120 g/L, decreasing to 45 g/L in ethanol due to reduced dielectric constant .
Q. What experimental precautions are critical when handling sodium 4-ethylbenzenesulfonate in aqueous solutions?
- Adsorption mitigation : Add surfactants (e.g., 40 mg/L sodium dodecylbenzene sulfonate) to prevent adsorption onto glassware, improving recovery rates in extractions .
- pH stability : Maintain solutions at pH 6–8 to avoid hydrolysis of the sulfonate group, monitored via inline pH probes .
Advanced Research Questions
Q. How do ionic interactions between sodium 4-ethylbenzenesulfonate and counterions affect osmotic coefficients in concentrated solutions?
Studies on similar sulfonates (e.g., sodium ethylbenzene sulfonate) show osmotic coefficients depend on:
- Counterion type : Li⁺ yields higher coefficients than Na⁺ due to weaker ion-pairing with sulfonate groups.
- Concentration : Coefficients decrease at >2 M due to increased ionic strength and structure-forming effects from aromatic moieties. These interactions are modeled using extended Debye-Hückel equations .
Q. What methodologies optimize the use of sodium 4-ethylbenzenesulfonate as a surfactant in complex matrices (e.g., environmental or biological samples)?
- Concentration optimization : Conduct response surface methodology (RSM) to determine critical micelle concentration (CMC). For coal dust suppression, 0.1–0.3 wt% in aqueous solutions maximizes surface tension reduction .
- Synergistic effects : Combine with nonionic surfactants (e.g., lauryl glucoside) at 1:2 molar ratios to enhance colloidal stability .
Q. How does ultrasonic degradation of sodium 4-ethylbenzenesulfonate vary with temperature, and what models predict its degradation kinetics?
- Temperature dependence : At 15–35°C, degradation follows first-order kinetics, with rate constants increasing by 25% per 5°C rise.
- Machine learning models : Train artificial neural networks (ANNs) using viscometric data to predict molecular weight reduction, achieving R² >0.95 with experimental validation .
Q. What computational approaches elucidate the interaction mechanisms between sodium 4-ethylbenzenesulfonate and biological macromolecules?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase), identifying sulfonate groups as key for hydrogen bonding with active-site residues.
- MD simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
